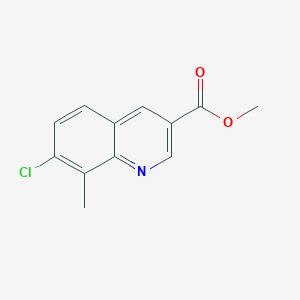

Methyl 7-chloro-8-methylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-chloro-8-methylquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family. It has various applications in scientific research, particularly in medicinal chemistry.

Scientific Research Applications

Photodegradation and Environmental Chemistry

Methyl 7-chloro-8-methylquinoline-3-carboxylate, as part of the quinolinecarboxylic herbicides, demonstrates notable reactions under photodegradation conditions. Studies involving its photodegradation in aqueous solutions under different irradiation wavelengths, including the presence of titanium dioxide (TiO2), highlight its environmental fate and the potential for removal from water systems. The research reveals how sunlight and UV light can effectively degrade these compounds, offering insights into environmental remediation strategies (Pinna & Pusino, 2012).

Organic Synthesis and Catalysis

In the realm of organic synthesis, the compound finds application in auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This methodology enables the selective functionalization of carboxylic acid derivatives, showcasing the compound's versatility in forming complex molecular architectures. Such processes are crucial for synthesizing various pharmaceuticals and complex organic molecules (Shabashov & Daugulis, 2010).

Mass Spectrometry and Analytical Chemistry

Research into the mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides, which include structures similar to this compound, provides critical insights into the analytical detection and characterization of these compounds. Such studies are fundamental for developing new analytical methodologies for drug testing, forensic analysis, and the study of drug metabolism (Beuck et al., 2009).

Pharmacological Applications

Although the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that derivatives of this compound have been explored for various pharmacological activities. These studies often focus on synthesizing new compounds with potential therapeutic applications, emphasizing the importance of this chemical scaffold in drug design and discovery.

Materials Science and Corrosion Inhibition

Compounds related to this compound have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating their application in materials science. Such research addresses the development of novel corrosion-resistant coatings and treatments, essential for extending the lifespan of metal structures and components (Rbaa et al., 2019).

Mechanism of Action

Mode of Action

Quinoline, a structural component of this compound, is known to participate in both electrophilic and nucleophilic substitution reactions .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

methyl 7-chloro-8-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-10(13)4-3-8-5-9(12(15)16-2)6-14-11(7)8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQFEZIRSMLILH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC(=CN=C12)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)